molecular formula C23H24N2O5S2 B11268981 Ethyl 4-[({3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophen-2-yl}carbonyl)amino]benzoate

Ethyl 4-[({3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophen-2-yl}carbonyl)amino]benzoate

Cat. No.: B11268981
M. Wt: 472.6 g/mol
InChI Key: IULRBSHGOIHNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-AMIDO}BENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-AMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene and benzoate derivatives, followed by their coupling through sulfonamide and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-AMIDO}BENZOATE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Various substitution reactions can occur at the aromatic rings or the thiophene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

ETHYL 4-{3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-AMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-AMIDO}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and thiophene-based molecules. Examples are:

  • **ETHYL 4-{3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-AMIDO}BENZOATE analogs with different substituents on the aromatic rings.
  • Thiophene-2-carboxamide derivatives: with varying functional groups.

Uniqueness

The uniqueness of ETHYL 4-{3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-AMIDO}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24N2O5S2

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl 4-[[3-[(3,4-dimethylphenyl)-methylsulfamoyl]thiophene-2-carbonyl]amino]benzoate

InChI

InChI=1S/C23H24N2O5S2/c1-5-30-23(27)17-7-9-18(10-8-17)24-22(26)21-20(12-13-31-21)32(28,29)25(4)19-11-6-15(2)16(3)14-19/h6-14H,5H2,1-4H3,(H,24,26)

InChI Key

IULRBSHGOIHNBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.